Tizanidine lactate
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Overview
Description
Tizanidine lactate is a centrally acting muscle relaxant primarily used to manage spasticity. It is an imidazoline derivative that acts as an agonist at alpha-2 adrenergic receptor sites, reducing spasticity by increasing presynaptic inhibition of motor neurons . This compound is known for its efficacy in treating conditions such as multiple sclerosis, spinal cord injuries, and other neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tizanidine lactate is synthesized through a series of chemical reactions involving imidazoline derivatives. The synthesis begins with the S-methylation of a precursor compound, followed by reaction with ethylenediamine in refluxing methanol to form an intermediate. This intermediate undergoes intermolecular cyclization when refluxed with amyl alcohol, resulting in the formation of tizanidine base .
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. The process includes precise control of reaction conditions such as temperature, pressure, and pH. Advanced techniques like crystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Tizanidine lactate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
Scientific Research Applications
Tizanidine lactate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study imidazoline derivatives and their reactions.
Biology: Investigated for its effects on neurotransmitter release and neuronal activity.
Medicine: Extensively studied for its therapeutic potential in treating spasticity, neuropathic pain, and other neurological conditions
Industry: Utilized in the development of new drug formulations and delivery systems, such as buccal patches and transdermal delivery systems
Mechanism of Action
Tizanidine lactate exerts its effects by acting as an agonist at alpha-2 adrenergic receptor sites. This action results in the inhibition of excitatory neurotransmitter release from spinal interneurons and the suppression of facilitatory coeruleospinal pathways . The overall effect is a reduction in muscle spasticity and pain .
Comparison with Similar Compounds
Similar Compounds
Tizanidine lactate is structurally and pharmacologically similar to other alpha-2 adrenergic agonists, such as:
- Clonidine
- Brimonidine
- Guanfacine
- Tetrahydrozoline
Uniqueness
What sets this compound apart from these compounds is its specific efficacy in reducing muscle spasticity with a favorable side-effect profile. Unlike clonidine, which is primarily used for hypertension, this compound is specifically designed for spasticity management .
Properties
CAS No. |
106314-85-6 |
---|---|
Molecular Formula |
C12H14ClN5O3S |
Molecular Weight |
343.79 g/mol |
IUPAC Name |
5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine;2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H8ClN5S.C3H6O3/c10-5-1-2-6-8(15-16-14-6)7(5)13-9-11-3-4-12-9;1-2(4)3(5)6/h1-2H,3-4H2,(H2,11,12,13);2,4H,1H3,(H,5,6) |
InChI Key |
LIVDAGUZLLMLHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)O.C1CN=C(N1)NC2=C(C=CC3=NSN=C32)Cl |
Origin of Product |
United States |
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